molecular formula C14H26N2O2 B8135305 tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate

Cat. No.: B8135305
M. Wt: 254.37 g/mol
InChI Key: ANHFERFGLLIWHF-UHFFFAOYSA-N
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Description

tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is a chemically unique spirocyclic scaffold of significant value in modern drug discovery and medicinal chemistry. This compound features a tert-butyloxycarbonyl (Boc) protected amine, a widely used protecting group that enhances stability and handles the amine functionality during multi-step synthetic processes . The incorporation of the carbamate group is a established strategy in drug design, as it improves a compound's chemical and proteolytic stability, ability to penetrate cell membranes, and can be considered a structural analogue of a peptide bond (amide bond) . The spiro[3.5]nonane core provides a three-dimensional, rigid framework that is highly advantageous for constructing complex molecules. This rigidity can be leveraged to pre-organize a compound for better interaction with biological targets, such as enzymes and receptors, thereby enhancing the specificity and potency of potential therapeutic agents . As a versatile building block, this compound is primarily utilized in organic synthesis and pharmaceutical research for the development of biologically active compounds, including the study of enzyme inhibitors and receptor modulators . The presence of multiple functional groups allows for further chemical modifications, making it a critical intermediate in the synthesis of potential drug candidates. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-aminospiro[3.5]nonan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-10(15)9-14/h10-11H,4-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHFERFGLLIWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Spirocyclic Ketone Intermediate

A widely reported strategy involves the use of spirocyclic ketones as intermediates. For example, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a key precursor. In one protocol, this ketone undergoes a Grignard reaction with 2,3-difluorophenylmagnesium bromide in tetrahydrofuran (THF) at 0°C, followed by quenching with saturated ammonium chloride to yield a secondary alcohol intermediate . Subsequent reduction using triethylsilane and borontrifluoride diethyl etherate in dichloromethane (DCM) facilitates deoxygenation, producing the spirocyclic amine. Final Boc protection under standard conditions achieves the target compound with an overall yield of 61% .

Critical Parameters:

  • Temperature Control: Grignard reactions require strict temperature control (0°C) to avoid side reactions.

  • Reduction Efficiency: Triethylsilane with BF₃·Et₂O ensures selective deoxygenation without over-reduction .

Epoxidation-Ring Expansion Strategy

A patent (CN102659678B) outlines an alternative route starting with compound II (cyclopropyltriphenylphosphonium bromide) and compound V (tert-butyl glycidyl carbamate) . The reaction proceeds via a two-step process:

  • Formation of Epoxide Intermediate: NaH-mediated coupling in THF at 60–120°C generates a spiroepoxide.

  • Ring Expansion: Treatment with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in DCM or acetonitrile induces epoxide ring expansion, yielding the spiro[3.5]nonane骨架.

StepReagents/ConditionsYield
1NaH, THF, 60–120°C78%
2mCPBA, DCM, 10–60°C70.7% (overall)

This method avoids hazardous reagents like nitromethane, making it scalable for industrial applications .

Reductive Amination of Spirocyclic Aldehydes

A less common approach involves reductive amination of spiro[3.5]nonan-7-aldehyde with tert-butyl carbamate. The aldehyde is synthesized via oxidation of the corresponding alcohol (tert-butyl (2-hydroxyspiro[3.5]nonan-7-yl)carbamate) using Dess-Martin periodinane . Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride in methanol affords the target amine. While this method offers modularity, yields are moderate (45–55%) due to competing imine hydrolysis .

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Grignard-Reduction High selectivity, scalableRequires cryogenic conditions61%
Epoxidation-Ring Expansion Avoids hazardous reagents, high yieldMulti-step purification70.7%
Reductive Amination Modular substrate scopeModerate yields, side reactions45–55%

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (THF, DMF) enhance reaction rates in NaH-mediated couplings .

  • Catalytic Additives: BF₃·Et₂O improves reduction efficiency by stabilizing carbocation intermediates .

  • Protection-Deprotection: Boc groups are preferred for amine protection due to their stability under basic conditions and ease of removal with TFA .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted carbamates or amines.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology : One of the primary applications of tert-butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is in the development of drugs targeting neurological disorders. Preliminary studies indicate that this compound may interact with neurotransmitter receptors and enzymes involved in neuroprotection and neurotransmission pathways. This interaction could potentially lead to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Lead Compound Development : The compound serves as a lead structure for synthesizing derivatives with enhanced biological activity. Its ability to undergo nucleophilic substitutions allows for modifications that can improve its efficacy and selectivity against specific biological targets.

Chemical Biology

Enzyme Studies : In chemical biology, this compound can be utilized as a tool for studying enzyme mechanisms and interactions. Its carbamate functional group is reactive under various conditions, making it suitable for probing enzyme active sites and understanding enzyme kinetics.

Interaction Studies : Research into the interactions between this compound and various biological macromolecules is crucial for elucidating its mechanisms of action. Initial findings suggest that it may modulate pathways related to inflammation and oxidative stress, which are critical in many disease processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8)

  • Structure: Shares the spiro[3.5]nonane backbone but lacks the amino group at position 2. Instead, the nitrogen is part of the azaspiro ring.
  • Applications : Primarily used as a scaffold for drug discovery, particularly in kinase inhibitors, where the azaspiro ring enhances metabolic stability .

tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3)

  • Structure: Contains a 2-azaspiro ring with a Boc-protected amine at position 6. The amino group is integrated into the ring system rather than being a substituent.
  • Properties : Similar molecular weight (240.34 g/mol) but distinct stereoelectronic properties due to the embedded amine. This structural difference may influence its reactivity in nucleophilic substitutions compared to the target compound .

tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2)

  • Structure: Substitutes the amino group with a cyano (-CN) group at position 2.
  • Properties: The electron-withdrawing cyano group reduces basicity and nucleophilicity at position 2, making it less reactive in condensation reactions. Its logP value is higher (predicted 2.8 vs. 1.9 for the target compound), indicating increased lipophilicity .
  • Applications: Used in the synthesis of protease inhibitors, where the cyano group acts as a hydrogen-bond acceptor .

tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1225276-07-2)

  • Structure: Features a bromine atom at position 2 instead of an amino group.
  • Properties: The bromine atom introduces significant steric bulk and electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, it poses higher toxicity risks compared to amino derivatives .

tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1)

  • Structure : Incorporates a ketone at position 2 and an additional nitrogen in the diazaspiro system.
  • Properties : The ketone enhances polarity (TPSA: 65.5 Ų vs. 56.7 Ų for the target compound), improving aqueous solubility. However, the diaza configuration may complicate synthetic accessibility .

Key Comparative Data

Compound Name CAS Number Substituent at Position 2 Molecular Weight (g/mol) Key Applications
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate 147611-03-8 -NH₂ 240.34 Drug intermediates, PROTACs
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 203662-66-2 -CN 248.33 Protease inhibitors
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 1225276-07-2 -Br 313.23 Cross-coupling reactions
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate 1408075-19-3 Embedded -NH₂ 240.34 Kinase inhibitors

Pharmacological and Physicochemical Comparisons

  • Lipophilicity: The target compound (logP ~1.9) is less lipophilic than its cyano (logP ~2.8) and bromo (logP ~3.1) analogs, favoring better aqueous solubility for oral bioavailability .
  • Hydrogen-Bonding: The free amino group in the target compound provides two H-bond donors, enhancing interactions with biological targets like enzymes or receptors compared to derivatives with non-donor substituents (-CN, -Br) .
  • Metabolic Stability : Azaspiro derivatives (e.g., CAS 1408075-19-3) exhibit superior resistance to CYP450-mediated oxidation due to steric shielding of the amine .

Biological Activity

tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate is an organic compound with a unique spirocyclic structure that incorporates a tert-butyl group and an amine functional group. Its molecular formula is C14H26N2O2, and it has a molecular weight of approximately 254.37 g/mol. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating neurological disorders due to its structural features that may influence biological activity.

The compound features a carbamate functional group, which can undergo hydrolysis under acidic or basic conditions. The amine group allows for various nucleophilic substitution reactions, enabling modifications to enhance biological properties or introduce new functionalities. The synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity.

Biological Activity

Mechanism of Action: Preliminary studies indicate that this compound may interact with various receptors or enzymes involved in neurotransmission and neuroprotection. Understanding these interactions is crucial for elucidating its potential therapeutic implications.

Neuroprotective Effects: The compound shows promise in protecting astrocytes against amyloid beta peptide (Aβ) toxicity, which is implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that compounds similar to this compound can reduce the production of TNF-α and free radicals in astrocytes exposed to Aβ 1-42, thus enhancing cell viability.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC14H26N2O2Contains an amine group; potential neuroprotective effects
tert-butyl (7-aminospiro[3.5]nonan-2-yl)carbamateC14H26N2O2Different amino position; similar biological activities
tert-butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamateC13H24N2O2Lacks one carbon; may exhibit different reactivity
tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamateC14H26N2O3Features a hydroxyl group; altered biological properties

Case Studies and Research Findings

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